Piperazine-2,6-dione
Overview
Description
Piperazine-2,6-dione, also known as diketopiperazine, is a cyclic dipeptide and a common motif in several natural products with therapeutic properties. It is the smallest cyclic peptide and has been shown to exhibit antitumor activity against various cancer types. Additionally, certain derivatives of piperazine-2,6-dione have demonstrated hypolipidemic activity and efficacy against hyperlipidemia in mice .
Synthesis Analysis
The synthesis of piperazine-2,6-dione and its derivatives has been explored through various methods. An efficient, large-scale synthesis approach has been developed, which offers the advantages of using inexpensive starting materials and satisfactory yields without the need for chromatographic techniques . Novel synthetic routes have also been established, such as the use of methyl N-substituted iminomonoacetate as a starting material for the preparation of herbicidal 1-phenyl-piperazine-2,6-diones . Additionally, a Dieckmann cyclization route has been employed to form piperazine-2,5-diones, which are closely related to piperazine-2,6-diones . The synthesis of 2,6-bridged piperazine-3-ones has been achieved by N-acyliminium ion chemistry starting from alpha-amino acids .
Molecular Structure Analysis
The molecular structure of piperazine-2,6-dione derivatives has been studied through various techniques, including single-crystal X-ray analysis. This has led to the discovery of polymorphic crystalline forms and different hydrogen-bonding networks . The solid-state structures have been used as models to interpret mass spectrometric and nuclear magnetic resonance spectroscopic data for solution aggregation . The design and synthesis of new classes of xylylene-linked bis(piperazine-2,5-diones) have also been reported, which extend the molecular framework of piperazine-2,5-diones .
Chemical Reactions Analysis
Piperazine-2,6-dione has been involved in various chemical reactions, including photochemical reactions in aqueous solutions. The photochemistry of deoxygenated solutions of piperazine-2,5-dione has led to the isolation of products such as 3,3′-bis(piperazine-2,5-dione) . The reactivity of methylene piperazine-2,5-diones as templates for the synthesis of amino acid derivatives has also been explored, demonstrating excellent chiral induction in carbon-carbon bond-forming reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine-2,6-dione derivatives have been characterized through various spectroscopic methods. The structures of these compounds have been established by 1H-NMR, 13C-NMR, and GC/MS . The crystal packing of piperazinediones derived from specific amino acids has been determined by X-ray crystallography, revealing preferences for certain hydrogen bonding and arene interactions . The antitumor and hypolipidemic activities of piperazine-2,6-dione derivatives suggest that their physical and chemical properties play a significant role in their biological efficacy .
Scientific Research Applications
Antitumor Activity
- Piperazine-2,6-diones exhibit antitumor activity against various cancers, including Lewis lung carcinoma, sarcoma, leukemia, myeloma, lymphoma, colon, and breast cancer. Their role in clinical trial combination therapy has also been explored (Mancilla et al., 2002).
Synthesis for Medicinal Use
- Large-scale synthesis methods have been developed for Piperazine-2,6-dione, enhancing its availability for use in drugs such as dexrazoxane, which prevents anthracycline-induced cardiotoxicity (Roh et al., 2016).
Analgesic Effect
- Some Piperazine-2,6-dione derivatives exhibit analgesic effects. The correlation between their chemical structure and analgesic activity has been a subject of study (Švedaitė, 2007).
Anti-inflammatory Activity
- Piperazine-2,6-dione derivatives have been synthesized and studied for their anti-inflammatory properties (Shvedaite et al., 1999).
Herbicidal Use
- Novel herbicidal 1-phenyl-piperazine-2,6-diones have been developed, demonstrating significant herbicidal activity (Li et al., 2005).
Cancer Treatment
- Piperazine-2,3-dione derivatives show potential as selective inhibitors of interleukin 4 induced protein 1 (IL4I1), offering a possibility for treating cancers like endometrial, ovarian, and triple-negative breast cancers (Abdel-Magid, 2023).
Anticancer and Anti-inflammatory Evaluation
- Heterocyclic compounds derived from Piperazine dione derivatives displayed significant anti-inflammatory and anticancer activities (Kumar et al., 2014).
Safety And Hazards
When handling Piperazine-2,6-dione, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
piperazine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-5-2-4(8)6-3/h5H,1-2H2,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJAWBVQRMVFEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320623 | |
Record name | piperazine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine-2,6-dione | |
CAS RN |
4774-22-5 | |
Record name | 4774-22-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | piperazine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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